6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine
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Overview
Description
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine is an antibacterial agent known for its ability to inhibit the bacterial lipoprotein targeting chaperone, LolA. This compound exhibits significant inhibitory effects on Gram-negative bacteria, making it a promising candidate for antimicrobial research .
Preparation Methods
The synthesis of MAC-13243 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of MAC-13243 is synthesized through a series of reactions involving the formation of a triazine ring.
Functionalization: The core structure is then functionalized with various substituents, including chlorophenyl and dimethoxyphenyl groups.
Final assembly: The final compound is assembled by linking the functionalized core structure with a sulfanyl group.
Chemical Reactions Analysis
MAC-13243 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the substituents on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MAC-13243 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bacterial lipoprotein targeting chaperones.
Biology: The compound is employed in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.
Medicine: MAC-13243 is investigated for its potential use in treating infections caused by Gram-negative bacteria.
Industry: The compound is used in the development of new antimicrobial coatings and materials
Mechanism of Action
MAC-13243 exerts its effects by inhibiting the function of the bacterial lipoprotein targeting chaperone, LolA. This inhibition disrupts the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria, leading to increased permeability of the outer membrane and ultimately bacterial cell death . The molecular targets and pathways involved include the LolA protein and the lipoprotein transport pathway.
Comparison with Similar Compounds
MAC-13243 is unique in its mechanism of action compared to other antibacterial agents. Similar compounds include:
Polymyxins: These are cationic polypeptide antibiotics that disrupt the lipopolysaccharide layer of Gram-negative bacteria.
Loperamide: An anti-diarrheal drug that dissipates the inner membrane potential of bacteria.
A22: An inhibitor of the actin homologue MreB, which affects the cell envelope biogenesis
MAC-13243 stands out due to its specific inhibition of the LolA protein, making it a valuable tool for studying bacterial lipoprotein transport and developing new antibacterial therapies.
Properties
Molecular Formula |
C20H24ClN3O2S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine |
InChI |
InChI=1S/C20H24ClN3O2S/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23) |
InChI Key |
JRZNGLZDQHVIOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC |
Synonyms |
1-(3,4-Dimethoxyphenethyl)-4-(4-chlorobenzylthio)-1,2,3,6-tetrahydro-1,3,5-triazine Mac-13243 MAC13243 |
Origin of Product |
United States |
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